Eriochrome Black A
Description
Historical Perspectives on Eriochrome Black Applications in Analytical Chemistry
The primary historical application of Eriochrome Black T in analytical chemistry is its role as a metal ion indicator in complexometric titrations. macsenlab.comwikipedia.orgchemiis.com This method is famously used for determining water hardness by quantifying the concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. taylorandfrancis.comgspchem.com The principle of this application lies in the formation of a wine-red complex between EBT and metal ions at a buffered pH of 10. wikipedia.orgtaylorandfrancis.com During titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the EDTA progressively binds with the free metal ions. At the endpoint, EDTA displaces the metal ions from the EBT-metal complex, causing the solution to revert to a distinct blue color, indicating that all metal ions have been chelated. wikipedia.orgtaylorandfrancis.com This clear and sharp color change made EBT an indispensable tool in analytical laboratories for decades. chemiis.com Beyond water hardness, EBT has also been historically used for the detection of various other metal ions, including rare earth metals. macsenlab.comwikipedia.org
Contemporary Research Landscape of Eriochrome Black
While its traditional role in titrimetry continues, contemporary research has expanded the applications of Eriochrome Black T into new and diverse areas. These modern applications often leverage the dye's electrochemical and photochemical properties.
Electrochemical Sensors: Recent studies have explored the use of EBT in the development of electrochemical sensors. For instance, electrodes modified with poly(eriochrome black T) have been developed for the sensitive and selective determination of certain pharmaceutical compounds. bohrium.com Thin-film sensors based on EBT have also been fabricated for detecting total water hardness through potentiometric measurements. pubtexto.com
Photocatalysis: A significant area of current research involves the photocatalytic degradation of EBT, which is considered an environmental pollutant due to its use in the textile industry. mdpi.commdpi.com Various semiconductor materials, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and composite materials like BaWO₄/MoS₂, are being investigated for their efficiency in breaking down the dye under visible or UV light. mdpi.comscribd.comiosrjournals.org These studies aim to develop effective methods for treating wastewater containing EBT. scribd.com
Adsorption Studies: Research is also focused on the removal of EBT from aqueous solutions through adsorption. researchgate.net Materials like chitin (B13524), clay, and various synthesized nanoparticles are being evaluated for their capacity to adsorb the dye. researchgate.netekb.egresearchgate.net These studies often involve kinetic and thermodynamic analyses to understand the adsorption process and optimize conditions for maximum removal. researchgate.netresearchgate.net
Nanoscience and Materials Science: The interaction of EBT with nanostructured materials is a burgeoning field of investigation. Computational studies using Density Functional Theory (DFT) are employed to understand the adsorption mechanisms of EBT on novel materials like B2N2 monolayers, which could lead to the development of new sensors. tandfonline.com
Theoretical Frameworks for Eriochrome Black Interactions
The interactions of Eriochrome Black T are governed by principles of coordination chemistry and acid-base equilibria. chemiis.comresearchgate.net EBT is a triprotic acid, meaning it can donate three protons, and its color is pH-dependent. prexams.comsciencemadness.org
The formation of metal-EBT complexes is the cornerstone of its function as an indicator. The stability of these complexes is crucial. For a successful titration, the metal-EDTA complex must be more stable than the metal-EBT complex. researchgate.netlibretexts.org This allows EDTA to displace EBT from the metal ion at the equivalence point. taylorandfrancis.com The general mechanism can be represented as:
M-EBT (red) + EDTA → M-EDTA + EBT (blue) wikipedia.orgtaylorandfrancis.com
The effectiveness of EBT as an indicator is also dependent on the pH of the solution. taylorandfrancis.com The optimal pH for titrations involving calcium and magnesium is around 10, which is typically maintained using a buffer solution. taylorandfrancis.comprexams.com At this pH, the predominant form of the free indicator is blue. prexams.com
Modern computational methods, particularly Density Functional Theory (DFT), are providing deeper insights into the interactions of EBT at a molecular level. DFT calculations help in understanding the adsorption behavior of EBT on different surfaces by analyzing interaction energies and electronic properties. researchgate.nettandfonline.comresearchgate.net These theoretical studies complement experimental findings and aid in the rational design of new materials for sensing and environmental remediation applications. tandfonline.com For example, DFT studies have been used to investigate the adsorption of EBT on chitin and to model its interaction with semiconductor surfaces in photocatalysis. researchgate.netajchem-a.com
Data Tables
Table 1: Physicochemical Properties of Eriochrome Black T
| Property | Value |
| Chemical Formula | C₂₀H₁₂N₃NaO₇S wikipedia.org |
| Molar Mass | 461.381 g/mol wikipedia.org |
| Appearance | Dark red/brown powder macsenlab.comwikipedia.org |
| Solubility | Soluble in water and alcohol macsenlab.comchemiis.com |
| pKa values | 6.2, 11.55 wikipedia.org |
| λmax (pH 10) | 605 - 625 nm thermofisher.kr |
Table 2: Color Changes of Eriochrome Black T
| Condition | Color |
| Buffered solution at pH 10 (free indicator) | Blue wikipedia.orggspchem.com |
| Complexed with Ca²⁺, Mg²⁺, or other metal ions | Wine-red wikipedia.orgchemiis.com |
| Acidic solution (below pH 5.5) | Red nowgonggirlscollege.co.in |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16279-54-2 |
|---|---|
Molecular Formula |
C20H13N3O7S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |
InChI Key |
SXYCCJAPZKHOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Other CAS No. |
16279-54-2 |
Related CAS |
3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |
Synonyms |
diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |
Origin of Product |
United States |
Fundamental Chemical Investigations of Eriochrome Black
Molecular Structure and Electronic Configuration Investigations
Eriochrome Black T is the sodium salt of 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonic acid. wikipedia.org The molecule possesses a complex aromatic structure featuring two naphthalene rings linked by an azo group (-N=N-). One naphthalene ring is substituted with a hydroxyl group, a nitro group, and a sulfonic acid group, while the other contains a hydroxyl group. This intricate arrangement of functional groups and conjugated π-systems is responsible for its characteristic color and its ability to act as a metal ion indicator.
The electronic configuration of Eriochrome Black T is central to its function as a colorimetric indicator. The extended system of conjugated double bonds, encompassing the naphthalene rings and the azo bridge, allows for the absorption of light in the visible region of the electromagnetic spectrum. The color of the compound is a result of electronic transitions, primarily π → π* and n → π* transitions, within the chromophore.
Upon chelation with a metal ion, such as Ca²⁺ or Mg²⁺, the dye molecule undergoes a significant change in its electronic configuration. researchgate.net The metal ion coordinates with the oxygen and nitrogen donor atoms of the dye, leading to the formation of a stable metal-EBT complex. This interaction perturbs the energy levels of the molecular orbitals involved in the electronic transitions. Specifically, a ligand-to-metal charge transfer (LMCT) can occur, which alters the absorption maxima of the compound. researchgate.net This shift in the electronic absorption spectrum results in a distinct color change, typically from blue to wine-red, which is the basis of its use in complexometric titrations. sciencemadness.org
pH-Dependent Speciation and Tautomerism Research
The color of Eriochrome Black T in solution is highly dependent on the pH. The molecule contains two acidic protons from the hydroxyl groups and can exist in different protonated or deprotonated forms, each with a distinct color. The pKa values for the dissociation of these protons are approximately 6.2 and 11.55. wikipedia.org
The speciation of Eriochrome Black T at different pH values can be summarized as follows:
Below pH 6.2: In strongly acidic solutions, the fully protonated form, H₂In⁻, predominates, which is red.
Between pH 7 and 11: In this range, one proton dissociates to form the HIn²⁻ species, which is blue. This is the typical pH range for its use as an indicator in EDTA titrations. researchgate.net
Above pH 11.55: In strongly alkaline solutions, the second proton dissociates to form the In³⁻ species, which is orange.
The equilibrium between these different forms is what allows EBT to also function as a pH indicator.
Spectroscopic Characterization Techniques and Interpretation
Spectroscopic techniques are invaluable tools for elucidating the structure and behavior of molecules like Eriochrome Black T. UV-Visible, Infrared, Raman, and Nuclear Magnetic Resonance spectroscopy each provide unique insights into the molecular framework and electronic properties of this compound.
UV-Visible Absorption Spectroscopy Studies
UV-Visible absorption spectroscopy is instrumental in understanding the electronic transitions that give Eriochrome Black T its color. The wavelength of maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution.
In an aqueous ethanol (B145695) solution, the UV-Visible spectrum of EBT shows a maximum wavelength of 567 nm. nih.gov The absorption spectrum is also dependent on the pH, with the λmax shifting as the speciation of the molecule changes. For instance, at a pH of 10, the λmax is observed in the range of 605-625 nm.
The following table summarizes the observed absorption maxima for Eriochrome Black T under different conditions:
| Condition | λmax (nm) |
| Aqueous Ethanol Solution | 567 |
| pH 10 | 605 - 625 |
These shifts in the absorption spectrum are a direct consequence of the changes in the electronic structure of the molecule with pH and upon complexation with metal ions, as discussed in the previous sections.
Infrared and Raman Spectroscopic Analysis
Infrared (IR) Spectroscopy: The FTIR spectrum of EBT exhibits several characteristic absorption bands corresponding to its various functional groups. A broad peak around 3424 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, likely involved in hydrogen bonding. A peak observed at 1578 cm⁻¹ can be assigned to the N-H bending of a primary amine, which may be present in the tautomeric hydrazone form. The presence of the azo group (-N=N-) is also a key feature, although its stretching vibration is often weak in the IR spectrum.
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the azo bond in Eriochrome Black T. A characteristic peak at 1425 cm⁻¹ in the Raman spectrum is attributed to the azo group. nih.gov The intensity of this peak can be monitored to study the degradation or transformation of the EBT molecule, as the fracturing of the azo bond leads to a collapse of this peak. nih.gov
The following table presents some of the key vibrational spectroscopic data for Eriochrome Black T:
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| Infrared (IR) | ~3424 | O-H stretch (hydroxyl group) |
| Infrared (IR) | ~1578 | N-H bend (primary amine/hydrazone) |
| Raman | 1425 | Azo group (-N=N-) vibration |
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
While NMR is a standard method for the characterization of azo dyes, specific, publicly available experimental ¹H and ¹³C NMR spectral data for Eriochrome Black T is limited in the reviewed literature. However, based on its known molecular structure, the expected features of its NMR spectra can be predicted.
¹H NMR: The ¹H NMR spectrum of Eriochrome Black T would be expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-9.0 ppm) due to the numerous non-equivalent protons on the two naphthalene ring systems. The exact chemical shifts would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing nitro and sulfonate groups. The protons of the hydroxyl groups would likely appear as broad signals, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would also be complex, showing a large number of signals corresponding to the 20 carbon atoms in the molecule. The carbon atoms in the aromatic rings would resonate in the typical downfield region for sp² hybridized carbons (approximately δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro and sulfonate groups would be expected to be shifted further downfield.
Computational chemistry methods can be employed to predict the NMR spectra of molecules like Eriochrome Black T. Such theoretical calculations, often using Density Functional Theory (DFT), can provide valuable insights into the expected chemical shifts and can aid in the interpretation of experimental spectra when they become available.
Coordination Chemistry and Metal Complexation Research
Thermodynamics and Kinetics of Metal-Eriochrome Black Complexation
The formation of metal-EBT complexes is governed by thermodynamic and kinetic principles that dictate the stability and rate of reaction. Spectrophotometry is a common technique employed to investigate these parameters, where the change in absorbance upon complex formation allows for the determination of equilibrium constants and reaction rates. irphouse.com
Determination of Stability Constants
The stability of a metal-EBT complex is quantified by its formation constant (Kf), also known as the stability constant. A higher formation constant signifies a more stable complex. brainly.com The determination of these constants is crucial for understanding the efficacy of EBT as a complexometric indicator. For instance, in titrations with ethylenediaminetetraacetic acid (EDTA), the metal-EBT complex must be less stable than the metal-EDTA complex to ensure a sharp and accurate endpoint. taylorandfrancis.combrainly.com
The stability of metal-EBT complexes has been investigated for a range of metal ions. In a study conducted in 50% ethanol (B145695) (v/v), the formation constants for several divalent and trivalent metal ions were determined at different temperatures. These studies provide valuable insight into the thermodynamic stability of these complexes.
Below is a table summarizing the logarithm of the formation constants (log Kf) for various metal-EBT complexes.
| Metal Ion | log Kf | Solvent |
| Mg²⁺ | > Ca²⁺ | Acetone (B3395972), Dimethylsulfoxide |
| Li⁺ | > K⁺ > Na⁺ | Acetone, Dimethylsulfoxide |
| Ni(II) | 8.17 (1:1), 11.17 (1:2) | 0.1 M phosphate (B84403) buffer (pH 6.0) |
| Zn²⁺ | 12.61 | Aqueous |
Note: The stability of alkali and alkaline earth metal complexes with EBT was found to decrease in the order Mg²⁺ > Ca²⁺ > Li⁺ > K⁺ > Na⁺ in both acetone and dimethylsulfoxide. irphouse.com
Reaction Rate Studies of Complex Formation
The kinetics of metal-EBT complex formation are generally rapid. irphouse.com This swift reaction is a key characteristic that makes EBT a suitable indicator for complexometric titrations, as the color change at the endpoint needs to be instantaneous.
In a study involving the synthesis of the EBT-Zn²⁺ complex, the kinetics of the formation were investigated. The rate of complex formation was found to be influenced by factors such as the concentration of EBT and the applied current in an electrochemical synthesis method. Specifically, the reaction rate decreased with an increase in the concentration of EBT. This was attributed to the formation of a thin film of the dye on the electrode surface, which impeded the reaction. Conversely, an increase in the applied current led to a higher rate of complex formation due to the increased generation of oxidizing intermediates and hydroxyl radicals.
While detailed quantitative data on the reaction rates for a wide range of metal ions are not extensively available in the literature, the qualitative observation of rapid complex formation is a consistent finding.
Stoichiometry and Coordination Geometry of Metal Complexes
The stoichiometry of metal-EBT complexes is predominantly 1:1, meaning one metal ion binds to one molecule of EBT. brainly.com However, the formation of 1:2 complexes has also been reported, as in the case of Nickel(II). tubitak.gov.tr
The coordination geometry of the metal ion in the complex is determined by the multidentate nature of the EBT molecule, which can act as a chelating agent. The coordination typically involves the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo group. tubitak.gov.tr Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the molecular geometry of EBT and its metal complexes. These studies provide insights into the three-dimensional structure and the nature of the metal-ligand bonds. nih.gov
Chelation Mechanisms and Binding Site Elucidation
Eriochrome Black T functions as a tridentate ligand, coordinating to metal ions through its two hydroxyl groups and one of the azo nitrogen atoms. researchgate.net The chelation process involves the formation of a stable ring structure with the metal ion, which is responsible for the characteristic wine-red color of the metal-EBT complexes. gspchem.comtaylorandfrancis.com
Spectroscopic techniques, such as UV-visible absorption spectroscopy and surface-enhanced Raman scattering (SERS), have been instrumental in elucidating the binding sites and chelation mechanism. nih.govpku.edu.cn SERS, in conjunction with DFT calculations, has been used to study the vibrational frequencies of EBT and its complexes with Cu(II), Fe(III), and Mn(II), providing detailed information about the coordination environment. nih.gov
The chelation is a stepwise process. Initially, the metal ion forms a weak complex with EBT. When a stronger chelating agent like EDTA is introduced, it displaces EBT from the metal complex due to the formation of a more stable metal-EDTA complex. This displacement results in the release of the free EBT molecule, leading to a distinct color change from wine-red to blue at the endpoint of the titration. brainly.com
Influence of Environmental Parameters on Complex Formation
The formation and stability of metal-EBT complexes are significantly influenced by environmental parameters, most notably the pH of the solution.
Ionic Strength Effects on Complexation
The stability of metal complexes with Eriochrome Black T (EBT) in aqueous solutions is significantly influenced by the ionic strength of the medium. Ionic strength, a measure of the total concentration of ions in a solution, affects the activity of the metal ions and the ligand, which in turn alters the equilibrium constants of the complexation reaction. The theoretical framework for understanding these effects is provided by the Debye-Hückel theory and its extensions.
According to this theory, in a solution with dissolved electrolytes, each ion is surrounded by an "ionic atmosphere" of oppositely charged ions. This atmosphere shields the ion, reducing its effective charge and thus its chemical activity. The activity coefficient (γ), which relates the activity (a) to the molar concentration (c) by the equation a = γc, is therefore less than unity in electrolyte solutions and decreases as the ionic strength increases.
For the complexation equilibrium between a metal ion (Mⁿ⁺) and the Eriochrome Black T ligand (represented as In), the reaction can be generally written as:
Mⁿ⁺ + In³⁻ ⇌ M(In)ⁿ⁻³
The thermodynamic stability constant (K_th) is defined in terms of activities:
K_th = a_{M(In)} / (a_{M} * a_{In})
In experimental settings, what is often measured is the concentration stability constant (also known as the conditional or apparent stability constant, K_c), which is defined in terms of molar concentrations:
K_c = [M(In)] / ([M] * [In])
The relationship between the thermodynamic and concentration stability constants is given by the activity coefficients of the reacting species. An increase in the ionic strength of the solution, typically by adding an inert salt like potassium nitrate (B79036) or sodium chloride, lowers the activity coefficients of the charged metal ions and the EBT ligand. Consequently, the measured concentration stability constant (log K_c) is expected to decrease as the ionic strength of the medium increases. This is a general and well-documented phenomenon in coordination chemistry.
While extensive studies have determined the stability constants of EBT with various metal ions at fixed ionic strengths, data systematically showing the variation of these constants over a range of ionic strengths is not broadly published in readily available literature. However, the established principle dictates that the stability of the complexes will be highest in dilute solutions (low ionic strength) and will decrease as the concentration of background electrolyte rises.
Research has established the stability constants for several key metal-EBT complexes at specific ionic strengths. These values are crucial for analytical applications, such as complexometric titrations, where conditions are typically controlled with buffer solutions that fix both pH and ionic strength. For example, studies have been conducted at ionic strengths such as 0.1 M or 0.3 M to reflect common laboratory conditions.
Below is a table of reported stability constants for Eriochrome Black T with common metal ions at specified ionic strengths.
| Metal Ion | log K | Ionic Strength (μ) | Temperature (°C) | Method |
|---|---|---|---|---|
| Mg²⁺ | 7.0 | Not Specified | - | - |
| Ca²⁺ | 5.4 | Not Specified | - | - |
| Zn²⁺ | 13.5 (log K₁) | 0 | - | - |
| Zn²⁺ | 20.6 (log K₂) | 0 | - | - |
| Ni²⁺ | 8.17 (log β₁) | 0.1 M | 20 | Voltammetry |
| Ni²⁺ | 11.17 (log β₂) | 0.1 M | 20 | Voltammetry |
Advanced Analytical Methodologies and Applications
Spectrophotometric Method Development and Optimization
Spectrophotometric methods leveraging Eriochrome Black T are foundational in the analysis of various metal ions. These techniques are predicated on the specific color changes that occur when EBT binds with metals, allowing for quantitative measurements based on light absorbance.
Eriochrome Black T is known for its role as a metal ion indicator, exhibiting a distinct color change upon complexation. chemiis.com In its deprotonated, free form, EBT is blue. wikipedia.org When it forms a complex with metal ions such as magnesium (Mg²⁺), calcium (Ca²⁺), or zinc (Zn²⁺), the solution turns to a wine-red color. gspchem.comnih.gov This chromogenic response is the basis for its use in complexometric titrations. gspchem.com
The principle operates on the formation of a weak EBT-metal ion complex which is less stable than the complex formed between the metal ion and a titrant like Ethylenediaminetetraacetic acid (EDTA). gspchem.com During a titration for water hardness, for instance, the EBT indicator initially binds with the Ca²⁺ and Mg²⁺ ions present in the sample, imparting a wine-red color at a buffered pH of 10. gspchem.comtaylorandfrancis.com As EDTA is added, it sequentially displaces the EBT from the metal ions because it forms a more stable, colorless complex. gspchem.comtaylorandfrancis.com The endpoint of the titration is signaled by the release of the free EBT indicator, resulting in a sharp color change from wine-red back to blue. gspchem.com The visible spectra of azo dyes like EBT typically show intense absorption bands between 510–560 nm, and complexation with metal ions can induce a bathochromic shift (a shift to longer wavelengths) of 10–30 nm. nih.gov
To enhance the efficacy of EBT in analytical procedures, various optimization strategies have been developed. The stability of EBT's aqueous solution can be a limiting factor; however, research has shown that the use of surfactants like polyethylene (B3416737) glycol can increase both the solubility and stability of the indicator solution. guidechem.com This not only improves the sensitivity of the color change but also reduces titration errors, thereby increasing the accuracy of the analysis. guidechem.com
Method development also involves optimizing reaction conditions such as pH and reagent concentration. For example, in the spectrophotometric determination of sulphanilamides using EBT, the maximal yield of the colored product was observed in a slightly alkaline medium (pH 7.5–9.5) and with a 6-fold excess of the EBT reagent. lnu.edu.ua Similarly, a method for determining fluoride (B91410) in groundwater using an Aluminum-EBT complex found that the maximum absorbance occurred at a pH of 5.0. researchgate.net
Eriochrome Black T is instrumental in the analysis of trace amounts of metal ions in various samples, including environmental and industrial ones. chemiis.com A high-performance liquid chromatography (HPLC) method was developed for the quantitative analysis of nine different metals by employing a post-column reactor with EBT. rsc.org This system allows for the determination of metals with detection limits in the range of 2–5 nanograms. rsc.org
EBT has also been utilized for the spectrophotometric determination of fluoride in groundwater. nih.gov This method, which relies on an Al-EBT complex, is effective for fluoride concentrations between 0.3 and 5.0 mg/L, with a limit of detection of 0.19 mg/L. nih.govresearchgate.net Furthermore, EBT serves as a reagent in the polarographic determination of rare-earth metals. wikipedia.orgresearchgate.net
| Analyte | Methodology | Sample Matrix | Detection Limit | Linear Range |
|---|---|---|---|---|
| Cadmium (Cd) | HPLC with EBT Post-Column Reactor | Not Specified | 2–5 ng | Up to 10 ppm |
| Cobalt (Co) | HPLC with EBT Post-Column Reactor | Standard Alloys | 2–5 ng | Up to 10 ppm |
| Copper (Cu) | HPLC with EBT Post-Column Reactor | Standard Alloys | 2–5 ng | Up to 10 ppm |
| Iron (Fe II/III) | HPLC with EBT Post-Column Reactor | Standard Alloys | 2–5 ng | Up to 10 ppm |
| Magnesium (Mg) | HPLC with EBT Post-Column Reactor | Not Specified | 2–5 ng | Up to 10 ppm |
| Manganese (Mn) | HPLC with EBT Post-Column Reactor | Standard Alloys | 2–5 ng | Up to 10 ppm |
| Nickel (Ni) | HPLC with EBT Post-Column Reactor | Standard Alloys | 2–5 ng | Up to 10 ppm |
| Zinc (Zn) | HPLC with EBT Post-Column Reactor | Not Specified | 2–5 ng | Up to 10 ppm |
| Fluoride (F⁻) | Spectrophotometry with Al-EBT Complex | Groundwater | 0.19 mg/L | 0.3–5.0 mg/L |
| Rare-Earth Metals (e.g., Thulium) | Polarography with EBT | Tm-Cu-Ge Alloy | 4 × 10⁻⁷ M | Not Specified |
The accuracy of analytical methods using Eriochrome Black T can be affected by the presence of interfering ions. Certain metal ions, such as Iron (Fe³⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Titanium (Ti⁴⁺), can form very stable complexes with EBT, effectively "blocking" or "sealing" the indicator and preventing it from responding to other metals. guidechem.com
In the spectrophotometric determination of fluoride using an Al-EBT complex, anions were studied for their potential interference. nih.gov It was found that chloride and nitrate (B79036) did not interfere with the analysis. However, sulfate (B86663) ions did show interference, which is a common issue in photometric methods for fluoride as sulfate can compete with fluoride to form a complex with the metal. nih.gov
Electrochemical and Voltammetric Studies
The electrochemical properties of Eriochrome Black T and its metal complexes have been explored using advanced voltammetric techniques, providing insights into its reaction mechanisms and enabling new analytical applications.
The electrochemical behavior of EBT has been investigated at a carbon paste electrode using cyclic voltammetry (CV). electrochemsci.orgresearchgate.net Studies conducted in a sulfuric acid supporting electrolyte revealed two reduction waves for the azo (-N=N-) group in EBT. electrochemsci.org The process was determined to be an irreversible, two-step, one-electron reduction mechanism. electrochemsci.orgresearchgate.net Further analysis of the effect of scan rate on the peak currents indicated that the electrochemical process is diffusion-controlled. researchgate.net A polymerized film of EBT can also be prepared on the surface of a carbon paste electrode by using cyclic voltammetry in an alkaline solution. researchgate.net
Square-wave voltammetry (SWV), in conjunction with CV, has been used to study the complexes formed between EBT and Nickel (Ni(II)). tubitak.gov.trresearchgate.net These studies, conducted in a phosphate (B84403) buffer at pH 6.0, demonstrated that EBT forms both 1:1 and 1:2 complexes with Ni(II). tubitak.gov.tr The reduction processes of these Ni(II)-EBT complexes were found to be irreversible. tubitak.gov.tr SWV is noted as a highly sensitive and selective technique for studying the formation of such complexes due to its ability to minimize background current and its shorter analysis time. tubitak.gov.trmdpi.com Using the DeFord-Hume procedure with SWV data, the stability constants of the Ni(II)-EBT complexes were calculated. tubitak.gov.tr
| Complex | Logarithm of Stability Constant (log β) |
|---|---|
| Ni(II)-EBT (1:1) | 8.17 |
| Ni(II)-EBT (1:2) | 11.17 |
Polarographic Characterization of Eriochrome Black Complexes
Eriochrome Black T (EBT) is well-regarded for its chelating properties, forming stable complexes with a variety of metal ions. tubitak.gov.tr Polarography and related voltammetric techniques serve as powerful tools for characterizing these complexes, providing insights into their stoichiometry, stability, and electrochemical behavior.
Studies have demonstrated that EBT forms complexes with metal ions such as Nickel(II) (Ni(II)) and various rare-earth metals. The electrochemical reduction of these complexes at a dropping mercury electrode or other working electrodes provides the basis for their polarographic analysis. For instance, the interaction between Ni(II) and EBT in a phosphate buffer solution (pH 6.0) has been systematically studied using techniques including Direct Current Polarography (Sampled DCP), Cyclic Voltammetry (CV), and Square-Wave Voltammetry (SWV). tubitak.gov.trtubitak.gov.tr These investigations revealed the formation of 1:1 and 1:2 (metal:ligand) complexes. tubitak.gov.trtubitak.gov.tr The reduction processes of the Ni(II)-EBT complexes have been found to be irreversible. tubitak.gov.trtubitak.gov.tr
The stability constants of these complexes, which indicate their thermodynamic stability, can be determined from the polarographic data. Using the DeFord-Hume method with square-wave voltammetry, the logarithm of the stability constants for the 1:1 and 1:2 Ni(II)-EBT complexes were calculated to be 8.17 and 11.17, respectively. tubitak.gov.trtubitak.gov.tr
Polarographic methods have also been developed for the determination of heavy rare-earth metals and Yttrium (Y). researchgate.net In these cases, EBT forms 1:1 complexes with the rare-earth metal ions. researchgate.net This complexation facilitates a new polarographic procedure for their quantification, with a detection limit for rare-earth metals(III) of 4 × 10⁻⁷ M. researchgate.net This procedure has been successfully applied to determine Thulium (Tm) in a Tm-Cu-Ge alloy. researchgate.netresearchgate.net
Table 1: Polarographic Data for Selected Eriochrome Black T Metal Complexes
| Metal Ion | Stoichiometry (Metal:EBT) | Analytical Technique(s) | Key Findings |
|---|---|---|---|
| Nickel(II) | 1:1 and 1:2 | SWV, CV, Sampled DCP | Log stability constants: 8.17 (1:1) and 11.17 (1:2); Irreversible reduction process. tubitak.gov.trtubitak.gov.tr |
Development of Chemical Sensors and Biosensors Utilizing Eriochrome Black
The unique electrochemical and optical properties of Eriochrome Black T have been harnessed in the development of various chemical sensors and biosensors. These sensors leverage EBT as a recognition element, often by immobilizing or polymerizing it onto an electrode surface, or by using it as an indicator in different sensing formats.
A significant area of development involves modifying electrode surfaces with a polymer film of Eriochrome Black T (poly-EBT). This film often exhibits excellent electrocatalytic activity, enhancing the sensitivity and selectivity of the sensor for specific analytes. researchgate.netresearchgate.net For example, a poly-EBT film on a glassy carbon electrode has been used for the simultaneous determination of dopamine, ascorbic acid, and uric acid. researchgate.net The modified electrode lowers the overpotential for the oxidation of these biomolecules, allowing for their detection at distinct potentials. researchgate.net Similarly, carbon paste electrodes modified with poly-EBT have been developed for the determination of drugs like methdilazine, omeprazole, and lansoprazole. researchgate.netrsc.org The presence of the polymer film facilitates the electron transfer kinetics of the target analytes at the electrode surface. rsc.org
EBT-based sensors are not limited to organic molecules. A glassy carbon electrode modified with gold nanoparticles and an over-oxidized poly-EBT film has been fabricated for the sensitive determination of Arsenic(III) (As(III)). nih.gov This sensor demonstrates a good linear response and a low detection limit for As(III). nih.gov
Beyond electrochemical sensors, EBT has been used to create optical and colorimetric sensors. A thin-film sensor for detecting total water hardness was developed by spin-coating EBT onto conductive glass. pubtexto.com This potentiometric sensor shows a linear response to hardness concentration. pubtexto.com Furthermore, achromatic colorimetric sensors have been developed using EBT. rsc.org These sensors change color from black to a distinct chromatic color in the presence of an analyte, which can be more easily recognized by the naked eye compared to transitions between two different colors. rsc.org
In the realm of biosensing, EBT has been employed as an indicator in loop-mediated isothermal amplification (LAMP) reactions for the detection of Mycobacterium tuberculosis DNA. medchemexpress.com The color of the EBT solution changes from purple to sky blue as magnesium ions are consumed during the amplification process, providing a clear visual signal for a positive result. medchemexpress.com
Table 2: Examples of Chemical Sensors and Biosensors Utilizing Eriochrome Black T
| Sensor Type | Modifier/Method | Analyte(s) | Key Performance Characteristic(s) |
|---|---|---|---|
| Electrochemical Sensor | Poly(EBT) modified glassy carbon electrode | Dopamine, Ascorbic Acid, Uric Acid | Exhibits excellent electrocatalytic activity and lowers oxidation overpotential. researchgate.net |
| Electrochemical Sensor | Poly(EBT) and deep eutectic solvent modified carbon paste electrode | Omeprazole and Lansoprazole | Simultaneous determination with detection limits of 0.006 μM (Omeprazole) and 0.009 μM (Lansoprazole). rsc.org |
| Electrochemical Sensor | Gold nanoparticles/over-oxidized poly-EBT modified glassy carbon electrode | Arsenic(III) | Detection limit of 0.077 μM. nih.gov |
| Potentiometric Sensor | EBT thin film on conductive glass | Total Water Hardness | Linear potential response to hardness concentration. pubtexto.com |
Environmental Remediation and Degradation Studies
Adsorption Mechanisms and Performance
The interaction between EBT and adsorbent surfaces is governed by a variety of mechanisms, including electrostatic interactions, van der Waals forces, hydrogen bonding, and π-π interactions. mdpi.comresearchgate.net The surface charge of the adsorbent and the anionic nature of the EBT dye play a significant role in the adsorption process. For instance, at lower pH values, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction with the anionic EBT molecules, leading to higher removal efficiency. mdpi.com
The performance of an adsorbent is typically evaluated by its adsorption capacity, which is the amount of dye adsorbed per unit mass of the adsorbent. worldresearchersassociations.com Numerous studies have reported varying maximum adsorption capacities for different materials, highlighting the importance of selecting or designing appropriate adsorbents for efficient EBT removal. nih.gov
The quest for more efficient and cost-effective EBT removal has driven the development of a wide array of novel adsorbent materials. These materials are often synthesized from low-cost and readily available precursors, including agricultural waste and industrial byproducts.
Modified Biochar: Raw biochar can be modified through physical or chemical activation to enhance its surface area, pore structure, and the number of functional groups, thereby improving its adsorption capacity for dyes like EBT. acs.org
Layered Double Hydroxides (LDHs): Materials like MgAl-, CoAl-, and NiFe-layered double hydroxides, and their calcined forms, have been synthesized and used for the adsorption of EBT. researchgate.netdntb.gov.ua
Nanomaterials: Nanoparticles such as AlTiPbO have been synthesized via co-precipitation methods and have shown potential for removing high concentrations of EBT. jwent.net Iron oxide nanoparticles have also been investigated for this purpose. researchgate.net Additionally, the incorporation of nanoparticles like carbon nanotubes (CNTs) into biochar can create hybrid materials with the dual functionality of adsorption and degradation of dyes. acs.org
Modified Natural Materials: Natural materials like orange peel have been chemically modified using substances such as sodium hydroxide (B78521) or cetyl trimethyl ammonium (B1175870) bromide to enhance their EBT adsorption capabilities. worldresearchersassociations.com Similarly, spent black tea leaves have been utilized as a cost-effective and powerful green adsorbent. tandfonline.com
Polymeric Adsorbents: Novel polymeric nanocomposites, such as iron oxide/polyaniline (PANI), have been fabricated and have demonstrated enhanced adsorption capacity for EBT, especially under sono-assisted conditions. researchgate.net Crosslinked chitosan-Schiff base adsorbents have also been synthesized and have shown a very high adsorption capacity for EBT. nih.gov
Alumina (B75360) and Boehmite from Waste: In a waste-to-recycling approach, pseudo-boehmite (γ-AlOOH) and gamma alumina (γ-Al2O3) have been synthesized from drinking water treatment sludge and have proven to be effective adsorbents for EBT. mdpi.com
The synthesis methods for these materials are diverse and tailored to achieve desired properties like high surface area and specific functional groups that promote EBT adsorption.
Adsorption isotherms are fundamental to understanding the interaction between the adsorbate (EBT) and the adsorbent at equilibrium. ekb.eg They provide insights into the adsorption capacity and the nature of the adsorption process. Several isotherm models are commonly used to analyze the experimental data. tandfonline.com
The Langmuir isotherm model assumes monolayer adsorption on a homogeneous surface with a finite number of identical active sites. worldresearchersassociations.compurkh.com It is often used to determine the maximum monolayer adsorption capacity (q_m) of an adsorbent. tandfonline.com The linear form of the Langmuir equation is frequently applied to experimental data to evaluate its suitability. worldresearchersassociations.com A good fit of the Langmuir model, indicated by a high correlation coefficient (R²), suggests that the adsorption process is characterized by monolayer coverage. mdpi.comdergipark.org.tr The favorability of the Langmuir isotherm can be assessed by the separation factor (R_L), where a value between 0 and 1 indicates favorable adsorption. mdpi.compurkh.com
The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.commocedes.org It is often applied to describe the adsorption of EBT on various adsorbents, and a good fit suggests a heterogeneous adsorption process. mocedes.orgtypeset.io
Many studies have found that the adsorption of EBT onto various materials, such as activated carbon from pepper stalks and modified nano-boehmite, is well-described by the Langmuir model, indicating a monolayer adsorption process. dergipark.org.trresearchgate.net In other cases, such as the adsorption of EBT on fava bean peels and rice hull-based activated carbon, the Freundlich model provided a better fit, suggesting heterogeneous adsorption. typeset.iodeswater.com Some studies have reported that both models can describe the adsorption process to some extent. mdpi.com
Table 1: Langmuir and Freundlich Isotherm Parameters for EBT Adsorption
| Adsorbent Material | Langmuir Parameters | Freundlich Parameters | Reference |
| q_m (mg/g) | K_L (L/mg) | R² | |
| γ-AlOOH | 344.44 | - | 0.99 |
| γ-Al2O3 | 421.94 | - | 0.99 |
| Native Garlic Peel (GP) | 99.5 | - | 0.998 |
| Washed Garlic Peel (WGP) | 89.4 | - | 0.998 |
| Yemeni Palm-Date Stones | 142 | - | - |
| NiFe2O4 Nanoparticles | 47.0 | - | 0.9733 |
| Activated Carbon from Pepper Stalks | 55.56 | - | 0.999 |
| Waste Tea Powder | 111.11 | - | 0.997 |
Note: Dashes indicate that the specific parameter was not reported in the cited source.
The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. tandfonline.com It is used to evaluate the adsorption potential of an adsorbent. researchgate.net
The Dubinin–Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. purkh.com It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). If the value of E is below 8 kJ/mol, the adsorption process is considered to be physical adsorption. ekb.eg
The Temkin and D-R models have been applied in several studies to further understand the adsorption of EBT. For instance, the adsorption of EBT on vermicompost was found to be compatible with the Temkin isotherm model. researchgate.net The D-R model has been used to assess the nature of EBT adsorption on materials like AlTiPbO nanoparticles, where the results suggested chemisorption. jwent.net
Table 2: Temkin and Dubinin–Radushkevich Isotherm Parameters for EBT Adsorption
| Adsorbent Material | Temkin Parameters | Dubinin–Radushkevich Parameters | Reference |
| B_T (J/mol) | A_T (L/g) | R² | |
| Microwave-assisted spent black tea leaves | - | - | - |
| Vermicompost | - | - | 0.8659 |
| AlTiPbO Nanoparticles | - | - | - |
| Rice hull-based activated carbon | - | - | - |
Note: Dashes indicate that the specific parameter was not reported in the cited source.
Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the controlling mechanism of the adsorption process. aaru.edu.jo The study of kinetics is crucial for determining the time required to reach equilibrium. mdpi.com
Two of the most commonly used kinetic models to describe the adsorption of EBT are the pseudo-first-order and pseudo-second-order models.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. aaru.edu.jo It is generally applicable over the initial stage of the adsorption process.
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. aaru.edu.jogrin.com A good fit of this model, indicated by a high R² value and a close agreement between the calculated and experimental equilibrium adsorption capacities (q_e), suggests that the adsorption process is likely controlled by chemisorption. mdpi.com
Numerous studies have shown that the adsorption of EBT onto a wide range of adsorbents, including gamma alumina, pseudo-boehmite, garlic peel, tea waste, and fava bean peels, is well-described by the pseudo-second-order kinetic model. mdpi.commdpi.comresearchgate.netdeswater.com This indicates that chemisorption is often the rate-determining step in the adsorption of EBT. However, in some cases, such as the adsorption onto Yemeni palm-date stones, the pseudo-first-order model provided a better fit. aaru.edu.joaaru.edu.jo
Table 3: Pseudo-First-Order and Pseudo-Second-Order Kinetic Parameters for EBT Adsorption
| Adsorbent Material | Pseudo-First-Order Parameters | Pseudo-Second-Order Parameters | Reference |
| k₁ (min⁻¹) | q_e,cal (mg/g) | R² | |
| γ-AlOOH | - | - | - |
| γ-Al2O3 | - | - | - |
| Native Garlic Peel (GP) | - | - | - |
| Washed Garlic Peel (WGP) | - | - | - |
| Yemeni Palm-Date Stones | - | - | - |
| NiFe2O4 Nanoparticles | 0.093 | 3.379 | 0.733 |
| Fava Bean Peels | - | - | - |
| Waste Tea Powder | - | - | - |
Note: Dashes indicate that the specific parameter was not reported in the cited source.
Adsorption Kinetics and Transport Phenomena
Intraparticle Diffusion Studies
The mechanism of EBT adsorption onto various adsorbents is often investigated using the intraparticle diffusion model. This model helps to determine if the diffusion of dye molecules within the pores of the adsorbent is the rate-limiting step in the adsorption process.
In studies involving the adsorption of EBT, the plot of the amount of adsorbed dye at time t (q_t) versus the square root of time (t^0.5) is often multi-linear, indicating that intraparticle diffusion is not the sole rate-controlling step. deswater.comnih.gov This suggests that the adsorption process is complex and involves multiple stages. For instance, in the adsorption of EBT onto fava bean peels, the initial sharp portion of the plot is attributed to the diffusion of EBT molecules from the bulk solution to the external surface of the adsorbent (external diffusion). deswater.com The second, slower stage is related to the gradual diffusion of the dye from the surface into the pores of the adsorbent (intraparticle diffusion). deswater.com The fact that the line does not pass through the origin further confirms that intraparticle diffusion is not the only rate-limiting mechanism. deswater.comnih.gov
The following table summarizes the findings of intraparticle diffusion studies for EBT adsorption on various adsorbents.
| Adsorbent | Intraparticle Diffusion as Rate-Limiting Step? | Observations |
| Fava Bean Peels | No (Not the sole step) | Multi-linear plot indicating external and intraparticle diffusion stages. deswater.com |
| Modified ZnO-NPs | Influential, but not sole factor | Linear relationship observed; surface modification affects pore diffusion. nih.gov |
| Manganese Oxide-Coated Zeolite | No (Not the sole step) | The model did not fully describe the entire adsorption process. ijesd.org |
| Nteje Clay | No (Not the sole step) | Pseudo-second-order model provided a better fit. researchgate.net |
Thermodynamic Analysis of Adsorption Processes
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are crucial for understanding the nature of the EBT adsorption process. These parameters provide insights into the spontaneity, feasibility, and the heat changes associated with adsorption.
The spontaneity of the adsorption process is determined by the sign of ΔG°. A negative ΔG° value indicates that the adsorption is spontaneous. researchgate.networldresearchersassociations.com Studies have consistently reported negative ΔG° values for the adsorption of EBT on various adsorbents, such as garlic peel, Nteje clay, and modified orange peel, confirming the spontaneous nature of the process. researchgate.networldresearchersassociations.commdpi.com
The enthalpy change (ΔH°) indicates whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). The adsorption of EBT has been shown to be endothermic in some cases, for instance, when using modified kaolin (B608303) clay and fava bean peels, suggesting that the process is favored at higher temperatures. deswater.comresearchgate.net Conversely, studies using adsorbents like Yemeni palm-date stones and modified orange peel have reported exothermic adsorption, indicated by a negative ΔH°, where lower temperatures are more favorable. aaru.edu.joworldresearchersassociations.com The magnitude of ΔH° can also suggest the type of adsorption; values below 40 kJ/mol are typically associated with physisorption. mdpi.com
The entropy change (ΔS°) reflects the randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in randomness at the interface, which can be a driving force for the adsorption process. researchgate.netmdpi.com
The table below presents a summary of thermodynamic parameters from various studies on EBT adsorption.
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption |
| Native Garlic Peel | -2.112 to -2.576 | 2.433 | 15.480 | Spontaneous, Endothermic, Physisorption mdpi.com |
| Washed Garlic Peel | -1.726 to -2.068 | 2.272 | 13.665 | Spontaneous, Endothermic, Physisorption mdpi.com |
| Nteje Clay (HCl activated) | -2.869 to -2.948 | -0.46 | 8.03 | Spontaneous, Feasible researchgate.net |
| Nteje Clay (H₂SO₄ activated) | -2.539 to -3.000 | 15.97 | 60.96 | Spontaneous, Feasible researchgate.net |
| Yemeni Palm-Date Stones | -4.495 to -45.39 | -3.465 | -10.1 | Spontaneous, Exothermic aaru.edu.joaaru.edu.jo |
| Modified Kaolin Clay | Negative | Positive | Positive | Spontaneous, Endothermic researchgate.net |
| Talc | Negative | Negative | Negative | Spontaneous, Exothermic researchgate.net |
| Fava Bean Peels | Negative | Positive | Positive | Spontaneous, Endothermic deswater.com |
| Pepper Stalks Activated Carbon | Negative | 30.78 | Positive | Spontaneous, Endothermic dergipark.org.tr |
| Praseodymium Oxide (Pr₆O₁₁) | Negative | Negative | Positive | Spontaneous, Exothermic, Physisorption bohrium.com |
Regenerability and Reusability of Adsorbents
Several studies have demonstrated the successful regeneration and reuse of adsorbents for EBT removal. For instance, zinc oxide nanoparticles (ZnO-NPs) modified with 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMTF) and cetyltrimethylammonium bromide (CTAB) were regenerated and reused for up to four cycles with removal efficiencies of 87% and 84%, respectively. nih.gov Similarly, a crosslinked chitosan-Schiff base adsorbent (Cs-Py1-Pz) was effectively regenerated using a sodium hydroxide (NaOH) solution as the eluent. nih.gov AlTiPbO nanoparticles have also shown good reusability, being effective for up to five cycles of adsorption. jwent.net
The reusability of fava bean peels as an adsorbent for EBT was also investigated. After four adsorption-desorption cycles, the removal efficiency for EBT remained above 10%. deswater.com Hydrotalcite-derived Mg-Ca-Al mixed metal oxide composites have also been identified as reusable adsorbents, with NaOH solutions being effective for desorption of EBT. mdpi.com
The table below highlights the reusability of different adsorbents for EBT removal.
| Adsorbent | Regeneration Method/Eluent | Number of Cycles | Outcome |
| BMTF@ZnO-NPs | Not specified | 4 | Maintained 87% removal efficiency nih.gov |
| CTAB@ZnO-NPs | Not specified | 4 | Maintained 84% removal efficiency nih.gov |
| Crosslinked Chitosan-Schiff Base (Cs-Py1-Pz) | NaOH solution | Not specified | Successful regeneration demonstrated nih.gov |
| AlTiPbO Nanoparticles | Not specified | 5 | Effective reuse for five cycles jwent.net |
| Fava Bean Peels | Not specified | 4 | Removal efficiency remained above 10% deswater.com |
| Mg-Ca-Al Mixed Metal Oxide | NaOH solution (0.1–1 M) | Not specified | Successful desorption of EBT reported mdpi.com |
Photocatalytic Degradation Investigations
Photocatalysis has emerged as a promising advanced oxidation process for the degradation of recalcitrant organic pollutants like EBT into simpler and less harmful compounds. iosrjournals.orgtsijournals.com
Synthesis and Characterization of Semiconductor Photocatalysts
A variety of semiconductor photocatalysts have been synthesized and characterized for the degradation of EBT. These materials are designed to be activated by light, typically UV or visible light, to generate highly reactive species that break down the dye molecules. iosrjournals.org
Commonly studied photocatalysts include titanium dioxide (TiO₂) and zinc oxide (ZnO). iosrjournals.orgrdd.edu.iq Researchers have also explored the synthesis of composite materials to enhance photocatalytic activity. For example, a BaWO₄/MoS₂ composite was prepared via a co-precipitation method and showed superior performance in degrading EBT compared to BaWO₄ alone. mdpi.com Similarly, a Bi₂O₃@TiO₂ mixed oxide was developed through impregnation and calcination, demonstrating significant photocatalytic activity under visible light. mdpi.com
Green synthesis methods are also being employed. For instance, tin dioxide (SnO₂) nanoparticles were successfully synthesized using Melia Azedarach seed extract. ijche.ir The synthesized catalysts are typically characterized using various techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and UV-visible diffuse reflectance spectroscopy (DRS-UV) to determine their crystalline structure, morphology, and light absorption properties. iosrjournals.orgijche.ir
The following table lists some of the synthesized photocatalysts for EBT degradation.
| Photocatalyst | Synthesis Method | Light Source |
| BaWO₄/MoS₂ Composite | Co-precipitation mdpi.com | Solar Simulator mdpi.com |
| Bi₂O₃@TiO₂ | Impregnation and calcination mdpi.com | Visible Light (200 W tungsten lamp) mdpi.com |
| Nano ZnO and SPIONs | Not specified | Solar Light iosrjournals.org |
| TiO₂ and Ni-doped TiO₂ | Not specified | Visible Light scribd.com |
| Tin Dioxide (SnO₂) NPs | Green synthesis using Melia Azedarach seed extract ijche.ir | UV Light ijche.ir |
| Ammonium Phosphomolybdate | Not specified | Visible Light tsijournals.com |
| AlTiPbO Nanoparticles | Co-precipitation jwent.net | Not specified |
Elucidation of Reaction Pathways and Identification of Intermediates
Understanding the reaction pathways and identifying the intermediate products formed during the photocatalytic degradation of EBT is crucial for assessing the detoxification process. The degradation of EBT typically involves the attack of highly reactive species, such as hydroxyl radicals (•OH), on the dye molecule. mdpi.com
In the photocatalytic degradation of EBT using a BaWO₄/MoS₂ composite, the initial attack of hydroxyl radicals on the azo group (–N=N–) leads to the formation of unstable intermediates. mdpi.com One identified intermediate was 2-Nitronaphthalene (m/z = 173). mdpi.com Further degradation can proceed through other intermediates like 7-nitronaphthalene-1,3-diol (m/z = 207) or 3-hydroxy-7-nitro-1-naphthoic acid (m/z = 270). mdpi.com Ultimately, these intermediates are mineralized into simpler inorganic compounds like CO₂ and H₂O. mdpi.com
Studies have also shown that the degradation can involve the opening of the aromatic ring, followed by the oxidation of the resulting aliphatic compounds. researchgate.net The formation of nitrate (B79036) and ammonium ions has been observed, indicating the breakdown of the nitrogen-containing groups in the EBT molecule. researchgate.net In a study using an Fe/persulfate system, ten different intermediates were identified through GC-MS analysis, leading to a proposed degradation pathway. zghjkx.com.cn
Optimization of Photocatalytic Process Parameters
The efficiency of the photocatalytic degradation of EBT is influenced by several operational parameters, including pH, catalyst dosage, initial dye concentration, and light intensity. tsijournals.comrdd.edu.iq Optimizing these parameters is essential to achieve maximum degradation efficiency.
pH: The pH of the solution can affect the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. rdd.edu.iq For TiO₂ and ZnO, the optimal pH for EBT degradation has been found to be around 6 and 11, respectively. rdd.edu.iq In another study using a UV/TiO₂/persulfate system, the optimal pH was found to be 3. dlsu.edu.ph
Catalyst Dosage: The degradation rate generally increases with an increase in catalyst dosage up to a certain point, beyond which the efficiency may decrease due to light scattering and particle agglomeration. tsijournals.comrdd.edu.iq The optimal dosage for TiO₂ and ZnO has been reported as 1.5 g/L and 1.0 g/L, respectively. rdd.edu.iq
Initial Dye Concentration: The degradation efficiency often decreases with an increase in the initial dye concentration. tsijournals.com This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the active sites. tsijournals.com
Light Intensity: An increase in light intensity generally leads to a higher degradation rate as it increases the generation of electron-hole pairs. tsijournals.com
Response surface methodology (RSM) is often used to optimize these parameters simultaneously. For instance, in the degradation of EBT using SnO₂ nanoparticles, RSM revealed that a pH of 3.25, a reaction time of 3.6 hours, and an adsorbent dosage of 0.14 g resulted in the highest degradation efficiency of about 94%. ijche.ir
The table below summarizes the optimal conditions found in various studies for the photocatalytic degradation of EBT.
| Photocatalyst System | Optimal pH | Optimal Catalyst Dosage | Optimal Initial Dye Concentration | Maximum Degradation Efficiency |
| TiO₂ | 6 rdd.edu.iq | 1.5 g/L rdd.edu.iq | 30 ppm rdd.edu.iq | 88% (oxidation) rdd.edu.iq |
| ZnO | 11 rdd.edu.iq | 1.0 g/L rdd.edu.iq | 30 ppm rdd.edu.iq | 95% (decolorization) rdd.edu.iq |
| SnO₂ NPs | 3.25 ijche.ir | 0.14 g ijche.ir | Not specified | ~94% ijche.ir |
| UV/TiO₂/Persulfate | 3 dlsu.edu.ph | 2.0 g/L (TiO₂) dlsu.edu.ph | 12.02 ppm (PS) | Complete removal dlsu.edu.ph |
| Ammonium Phosphomolybdate | Not specified | 0.30 g tsijournals.com | 1.6 x 10⁻⁴ M tsijournals.com | 93.9% tsijournals.com |
| ZnO (sol-gel) | 9.00 jetjournal.org | 0.40 g jetjournal.org | 15.00 mg jetjournal.org | 96.59% jetjournal.org |
| Anatase TiO₂ | 3 researchgate.net | 1.48 g/L researchgate.net | 32 mg/L researchgate.net | 99.14% (decolorization) researchgate.net |
Effects of Light Intensity and Irradiation Time
The intensity of light and the duration of irradiation are fundamental parameters that directly impact the photocatalytic degradation of Eriochrome Black T.
The rate of photocatalytic degradation generally increases with an increase in light intensity. tsijournals.com This is because a higher light intensity leads to a greater number of photons striking the photocatalyst surface, which in turn generates more electron-hole pairs and subsequently more reactive oxygen species like hydroxyl radicals. rdd.edu.iq One study varied the light intensity from 41.0 to 51.0 mWcm-2 and observed a corresponding increase in the degradation rate of EBT. tsijournals.com The light source is also a critical factor, with studies utilizing UV light or visible light from sources like tungsten lamps. mdpi.comrdd.edu.iq
Irradiation time is directly proportional to the extent of degradation. Longer exposure to a light source allows for more catalyst activation and, consequently, more extensive degradation of the dye molecules. For instance, with a Bi2O3@TiO2 composite, 100% degradation of a 50 ppm EBT solution was achieved within 30 minutes under visible light. mdpi.com In another study using Pr-doped ZnO, complete discoloration of EBT was achieved after 120 minutes under UV irradiation, with complete mineralization occurring after 180 minutes. aidic.it The degradation process often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. mdpi.comtsijournals.com
Table 2: Effect of Irradiation Time on EBT Degradation
| Catalyst | Light Source | Irradiation Time | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Bi2O3@TiO2 | Visible Light (200W Tungsten Lamp) | 30 min | 100% | mdpi.com |
| Pr-doped ZnO | UV Light | 120 min | Total Discoloration | aidic.it |
| Pr-doped ZnO | UV Light | 180 min | Complete Mineralization | aidic.it |
| Ammonium phosphomolybdate | Visible Light (200W Tungsten Lamp) | 5 hours | 93.9% | tsijournals.com |
| CoO–CuFe2O4 | Sunlight | 90 min | ~99.4% | deswater.com |
| Fe:ZnO nanoparticles | Not Specified | 150 min | 83.47% | i-scholar.in |
| ZnO nanoparticles | UV Light | Not Specified | 99.64% | researchgate.net |
| CdS–BiVO4 | Not Specified | 20 min | Optimal | rsc.org |
Visible-Light Driven Photocatalysis Enhancements
To improve the efficiency of photocatalysis under visible light, which constitutes a large portion of the solar spectrum, various enhancement strategies have been developed. These typically involve modifying the photocatalyst to increase its light absorption in the visible range and to promote the separation of photogenerated electron-hole pairs.
Doping the photocatalyst with metal or non-metal ions is a common approach. For example, doping zinc oxide (ZnO) nanoparticles with iron (Fe) has been shown to reduce the band gap of ZnO, leading to enhanced photocatalytic activity under visible light. i-scholar.in Similarly, doping ZnO with lanthanide elements like praseodymium (Pr), cerium (Ce), and europium (Eu) has been reported to lower the band gap to about 3.0 eV from 3.3 eV for undoped ZnO, resulting in improved performance under both UV and visible light. aidic.it Carbon-doped ZnO has also demonstrated remarkable visible-light photocatalytic activity. dergipark.org.tr
Creating composite materials is another effective strategy. A composite of bismuth oxide and titanium dioxide (Bi2O3@TiO2) has shown significant photocatalytic activity for degrading EBT under visible light irradiation, achieving 100% degradation in 30 minutes. mdpi.com The enhanced activity is attributed to the increased surface acidity and improved generation of hydroxyl groups. Another example is a CuO@g-C3N4 nanocomposite, which exhibited excellent photocatalytic degradation of EBT under visible light due to its low optical energy band gap. colab.ws
Electrochemical Degradation Approaches
Electrochemical degradation offers an alternative method for the remediation of Eriochrome Black T. This technique involves the application of an electric current to drive redox reactions that break down the dye molecules.
Cyclic voltammetry studies have been used to investigate the electrochemical behavior of EBT. These studies show that EBT undergoes irreversible reduction processes. tubitak.gov.tr The electrochemical degradation of EBT can be achieved by applying a direct current, leading to the complete breakdown of the dye. The process involves the destruction of the azo groups and aromatic rings, as confirmed by liquid chromatography analysis. researchgate.net
The efficiency of electrochemical degradation is influenced by factors such as the nature of the supporting electrolyte and the pH of the solution. For instance, the presence of sodium chloride (NaCl) as a supporting electrolyte can enhance the degradation process, with studies showing 100% Chemical Oxygen Demand (COD) removal at a concentration of 15 g/L of NaCl. researchgate.net The degradation process is effective in breaking down the complex dye molecules into simpler, less harmful substances. researchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study Eriochrome Black T, providing significant insights into its fundamental properties. DFT calculations have been employed to optimize the geometry of EBT and its various protonated and complexed forms, as well as to analyze its interactions with different surfaces and ions. doi.orgcumhuriyet.edu.trdoi.orgaksaray.edu.trajchem-a.com
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of a molecule. libretexts.org The energies of these frontier orbitals and the energy gap between them (Eg) are key indicators of a molecule's ability to donate or accept electrons, its chemical reactivity, and its kinetic stability. aksaray.edu.trmdpi.comresearchgate.net
Studies using DFT have calculated these electronic properties for EBT and its different species. For instance, the HOMO and LUMO energies determine the molecule's electron-donating and electron-accepting capabilities, respectively. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net The electron density distribution in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attacks. For EBT, the LUMO and HOMO electron densities are typically spread across various atoms in the molecule's structure. mdpi.com
In a study investigating EBT's interaction with a BC₃ nanotube, the HOMO and LUMO energy levels for the isolated EBT molecule were found to be approximately -6.74 eV and -3.49 eV, respectively, resulting in an energy gap that influences its interaction with other species. doi.org Another investigation into the photocatalytic degradation of EBT calculated the electronic properties for neutral EBT and its various protonated forms in an aqueous solution, highlighting how protonation state significantly affects these parameters. mdpi.com
Table 1: Calculated Electronic Properties of Eriochrome Black T and Related Species
This table presents data from various DFT studies, showing the calculated energies of the Highest Occupied Molecular Orbital (EHOMO), Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (Eg). Note that values may differ based on the computational method, basis set, and phase (gas or aqueous) used in the calculations.
| Species | EHOMO (eV) | ELUMO (eV) | Eg (eV) | Source |
| EBT (neutral) | -6.74 | -3.49 | 3.25 | doi.org |
| EBT (neutral, in water) | -5.69 | -2.62 | 3.07 | mdpi.com |
| H₂EB⁻ (in water) | -5.39 | -2.87 | 2.52 | mdpi.com |
| HEB²⁻(O24) (in water) | -4.43 | -2.18 | 2.25 | mdpi.com |
| EB³⁻ (in water) | -3.83 | -1.53 | 2.30 | mdpi.com |
| EBT-BC₃NT Complex | -5.17 | -2.71 | 2.46 | doi.org |
DFT calculations are highly effective in determining the adsorption energy (Ead) when a molecule like EBT interacts with a surface. This energy value indicates the strength and spontaneity of the adsorption process. A negative Ead value signifies that the adsorption is an exothermic and spontaneous process. researchgate.net
Theoretical studies have explored the adsorption of EBT on various materials. For example, the adsorption on a BC₃ nanotube was found to be highly favorable, with a calculated adsorption energy of about -36.76 kcal/mol. doi.org This strong interaction was attributed to the interaction between an oxygen atom of EBT and a boron atom of the nanotube, involving a significant charge transfer from the EBT molecule to the nanotube surface, indicating a donor-acceptor interaction mechanism. doi.org Similarly, the chemisorption of EBT on an o-B₂N₂ monolayer was reported with an adsorption energy of -1.11 eV. tandfonline.com
The mechanism of adsorption is often elucidated by analyzing the charge transfer between the adsorbate (EBT) and the adsorbent. Quantum chemical calculations can quantify this charge transfer, confirming the nature of the interaction, which can range from physisorption (dominated by van der Waals forces) to chemisorption (involving orbital overlap and charge redistribution). doi.orgtandfonline.com
Table 2: Calculated Adsorption Energies of Eriochrome Black T on Various Surfaces
This table summarizes adsorption energies (Ead) calculated using DFT for the interaction of Eriochrome Black T with different adsorbent materials.
| Adsorbent | Adsorption Energy (Ead) | Interaction Type | Source |
| BC₃ Nanotube | -36.76 kcal/mol | Chemisorption | doi.org |
| o-B₂N₂ Monolayer | -1.11 eV | Chemisorption | tandfonline.com |
| Chitin (B13524) Surface | - | Chemisorption | cumhuriyet.edu.trdoi.org |
| Silica Aerogel | - | Physisorption/Chemisorption | aksaray.edu.tr |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations have been used to complement DFT studies by providing insights into the dynamic behavior of EBT's adsorption onto surfaces over time. cumhuriyet.edu.trdoi.org
For instance, MD simulations have been performed to confirm the chemical adsorption capability of EBT on the surface of biopolymers like chitin. cumhuriyet.edu.trdoi.orgresearchgate.net These simulations can model the orientation of the EBT molecule as it approaches and binds to the adsorbent surface. Studies have shown that the EBT molecule tends to adsorb in a nearly parallel orientation on the chitosan (B1678972) (110) surface. researchgate.net By calculating the binding energy over the course of the simulation, MD can validate the stability of the formed complex and support the findings from experimental and DFT analyses. cumhuriyet.edu.trdoi.org The results from MD simulations have demonstrated their accuracy and feasibility in studying and visualizing the adsorption mechanism at the molecular level. cumhuriyet.edu.trresearchgate.net
Quantum Chemical Descriptors and Structure-Property Relationship Elucidation
Beyond frontier orbitals, DFT calculations can determine a range of quantum chemical descriptors that help to elucidate the relationship between a molecule's structure and its properties. ccspublishing.org.cn These global reactivity descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (σ). doi.orgmdpi.comresearchgate.net
These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of different aspects of chemical reactivity. mdpi.com
Ionization Potential (IP = -EHOMO) : The energy required to remove an electron.
Electron Affinity (EA = -ELUMO) : The energy released when an electron is added.
Electronegativity (χ = (IP+EA)/2) : The power of an atom to attract electrons.
Chemical Hardness (η = (IP-EA)/2) : Measures resistance to change in electron distribution.
Chemical Softness (σ = 1/η) : The reciprocal of hardness, indicating higher reactivity.
By calculating these parameters for EBT and its various forms (e.g., protonated species), researchers can predict their relative stability and reactivity. doi.orgmdpi.com For example, studies on the adsorption of EBT onto chitin calculated these descriptors for different protonated forms of the dye to understand which species interacts most favorably with the polymer surface. doi.orgresearchgate.net This analysis is crucial for understanding how environmental conditions like pH, which alter the protonation state of EBT, affect its behavior. doi.org
Table 3: Quantum Chemical Descriptors for Different Forms of Eriochrome Black T
This table, based on data from DFT calculations, lists various global reactivity descriptors for several protonated species of Eriochrome Black T. (Calculated at the DFT/B3LYP/LANL2DZ level).
| Parameter | H₃EB | H₂EB⁻ | HEB²⁻ (O38) | HEB²⁻ (O40) | EB³⁻ |
| ETotal (eV) | -40,011.41 | -39,999.653 | -39,987.380 | -39,987.272 | -39,974.428 |
| EHOMO (eV) | -6.21 | -5.39 | -4.68 | -4.41 | -3.89 |
| ELUMO (eV) | -3.42 | -2.87 | -2.18 | -2.25 | -1.58 |
| ΔEgap (eV) | 2.79 | 2.52 | 2.50 | 2.16 | 2.31 |
Source: Adapted from Khnifira et al., 2021. doi.org
Elucidation of Coloration and Color Change Mechanisms
Eriochrome Black T is well-known as a metal ion indicator due to its distinct color changes, which depend on the solution's pH and the presence of metal ions. gspchem.comwikipedia.org Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has been instrumental in explaining the electronic origins of these color changes. ccspublishing.org.cnpku.edu.cn
TD-DFT is used to calculate the electronic absorption spectra of molecules by simulating the excitation of electrons from occupied to unoccupied orbitals. mdpi.com The calculated maximum absorption wavelength (λmax) corresponds to the energy of the HOMO-LUMO transition and governs the primary color observed. mdpi.com
Theoretical studies have successfully simulated the UV-Vis spectra for the different protonated forms of EBT that exist at various pH levels (H₂EB⁻, HEB²⁻, and EB³⁻) and for its complexes with metal ions like Mg²⁺ and Ca²⁺. mdpi.comccspublishing.org.cn For example, at a pH of 10, EBT exists as a blue HEB²⁻ ion. quora.com When complexed with Mg²⁺ or Ca²⁺ ions, it forms a wine-red complex. wikipedia.orgquora.com TD-DFT calculations can reproduce the λmax values observed experimentally for these different species. A study comparing simulated and experimental spectra found that the calculated λmax values for the anionic HEB⁻² and EB⁻³ forms (519 nm and 529 nm) closely matched the experimental value (532 nm), confirming that these forms are responsible for the observed color. mdpi.com By analyzing the molecular orbitals involved in these electronic transitions, researchers can establish a direct link between the molecular structure and the observed color, thereby elucidating the color change mechanism at a fundamental level. ccspublishing.org.cn
Theoretical Insights into Metal-Ligand Interactions
The function of Eriochrome Black T as an indicator is predicated on its ability to form complexes with metal ions. chemiis.com Computational studies provide profound insights into the nature of these metal-ligand interactions. solubilityofthings.com DFT and other quantum methods are used to model the geometry of EBT-metal complexes, determine their stability, and characterize the bonding between the dye and the metal ion. ubbcluj.roresearchgate.net
EBT typically acts as a tridentate ligand, coordinating with metal ions through its two hydroxyl groups and one of the nitrogen atoms of the azo group. researchgate.net Theoretical calculations can optimize the three-dimensional structure of these complexes, revealing bond lengths and angles. ubbcluj.ro
Furthermore, analysis of the molecular electrostatic potential (ESP) can identify the electron-rich regions of the EBT molecule that are most likely to interact with positively charged metal ions. mdpi.com The ESP map visualizes the charge distribution, highlighting the oxygen and nitrogen atoms as the primary sites for metal coordination. mdpi.comubbcluj.ro By calculating the electron density at the bond critical points between the metal and the ligand atoms, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength and nature of the interaction, indicating, for example, that Fe²⁺ complexes are more stable than the corresponding Ca²⁺ and Mg²⁺ complexes. researchgate.net These theoretical insights are crucial for understanding the selectivity and sensitivity of EBT as an indicator for different metal ions. chemiis.com
Integration with Advanced Materials Science
Nanomaterial-Based Composites for Enhanced Functionality
The synergy between Eriochrome Black T and various nanomaterials has paved the way for composites with significantly enhanced capabilities. These materials leverage the high surface area and unique properties of nanoparticles to augment the functionality of EBT, particularly in the adsorption and degradation of pollutants.
A notable area of research involves the use of magnetic nanoparticles for the removal of EBT from aqueous solutions. For instance, NiFe2O4 magnetic nanoparticles have demonstrated effective adsorption of EBT, with the magnetic nature of the composite allowing for easy separation from water after the treatment process. nih.gov Similarly, biocompatible nanocomposites fabricated from hydroxyapatite (B223615) and magnetite have been developed for the efficient removal of EBT from wastewater. nih.gov The kinetic studies of these composites often follow a pseudo-second-order model, indicating a chemisorption-based process. nih.govnih.gov
Other research has focused on photocatalytic degradation. Composites such as BaWO4/MoS2 have shown superior photocatalytic performance in degrading Eriochrome Black T compared to the individual components. mdpi.com This enhanced activity is attributed to more effective charge generation and separation, and reduced recombination of photogenerated charge carriers within the composite structure. mdpi.com Cadmium Sulfide (CdS) nanoparticles have also proven to be highly capable of adsorbing EBT, with studies indicating a spontaneous and exothermic adsorption process. ekb.eg
The following table summarizes research findings on the application of various EBT-nanomaterial composites.
| Nanomaterial | Application | Key Research Finding |
| NiFe2O4 Magnetic Nanoparticles | Adsorption of EBT | The adsorption process fits the pseudo-second-order kinetic model and the Langmuir isotherm model, with a maximum monolayer adsorption capacity of 47.0 mg/g. nih.gov |
| Hydroxyapatite/Magnetite (HAP@CT@MNP) | Wastewater Remediation | The biocompatible nanocomposite exhibited a maximum adsorption capacity of 222 mg/g for EBT at room temperature. nih.gov |
| BaWO4/MoS2 | Photocatalytic Degradation | The composite material shows enhanced photocatalytic activity for EBT degradation due to improved light absorption and charge separation. mdpi.com |
| Cadmium Sulfide (CdS) Nanoparticles | Adsorption from Wastewater | The nanomaterial demonstrated a high adsorption capacity for EBT, with optimal conditions at a pH of 6 and a contact time of 40 minutes. ekb.eg |
| Iron Oxide/Polyaniline | Sono-assisted Adsorption | This polymeric nanocomposite showed an enhanced adsorption capacity of 285.71 mg g−1 for EBT under neutral conditions. researchgate.net |
Surface Modification and Functionalization Strategies of Materials
Surface modification and functionalization are key strategies for incorporating the specific chemical properties of Eriochrome Black T onto various material substrates. This approach creates materials with tailored surface chemistries for targeted applications, such as selective adsorption or electrochemical sensing.
One strategy involves functionalizing magnetic polymers to enhance their capacity for removing EBT from water. Studies have explored hybrid adsorbents based on magnetic chitosan (B1678972) and magnetic glycidyl (B131873) methacrylate (B99206), which are then functionalized with molecules like diethylenetriamine (B155796) or dithizone (B143531) to improve adsorption performance for contaminants including EBT. researchgate.net
In the field of electrochemistry, the surface of electrodes can be modified to study the behavior of EBT. Research on carbon paste electrodes has investigated the electrochemical reduction of EBT. electrochemsci.org The adsorption behavior of surfactants like sodium dodecyl sulfate (B86663) (SDS) on the electrode surface has also been studied to understand its effect on the electrochemical process, demonstrating a method of surface functionalization for sensing applications. electrochemsci.org The immobilization of EBT on electrode surfaces is a critical step in developing electrochemical sensors, where the dye can act as a recognition element for target analytes.
Development of Novel Hybrid Materials for Eriochrome Black Applications
The creation of novel hybrid materials represents a significant step forward, combining the properties of EBT with polymers and other functional materials to develop advanced systems. These hybrids are designed for enhanced performance in environmental applications.
Polymeric nanocomposites are a prime example. A novel iron oxide/polyaniline polymeric nanocomposite (Iron oxide-PANI-PNC) has been fabricated for the sono-assisted adsorptive removal of EBT. researchgate.net This hybrid material significantly reduces the strong pH dependency observed with pure iron oxide, allowing for enhanced dye removal over a wider pH range. researchgate.net The development of such materials is a focus of material science, aiming to create highly efficient composites for the effective remediation of wastewater. researchgate.net
Another approach involves the creation of hybrid adsorbents by combining different polymers. For example, a hybrid material based on magnetic chitosan and magnetic glycidyl methacrylate has been used for the simultaneous removal of Eriochrome Black T and chromate (B82759) anions from binary aqueous solutions. researchgate.net This demonstrates the potential for developing multifunctional materials that can address complex environmental challenges by targeting multiple pollutants simultaneously.
Q & A
Q. How can Erio chromeblack be characterized in terms of purity and structural integrity for baseline experimental validation?
Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation. Establish a control sample for comparative analysis and validate results using peer-reviewed protocols .
Q. What experimental variables should be prioritized when synthesizing Erio chromeblack to ensure reproducibility?
Methodological Answer: Document temperature, solvent polarity, reaction time, and catalyst concentration. Use a factorial design approach to isolate critical variables. Replicate synthesis under controlled conditions and cross-validate with spectroscopic data .
Q. Which analytical techniques are most effective for quantifying Erio chromeblack in heterogeneous matrices?
Methodological Answer: Employ UV-Vis spectroscopy for rapid quantification, calibrated against standard curves. For complex matrices, use liquid chromatography-mass spectrometry (LC-MS) with internal standards to mitigate matrix interference .
Q. How can researchers address discrepancies in reported solubility profiles of Erio chromeblack?
Methodological Answer: Conduct solubility tests under standardized conditions (e.g., pH, temperature) and compare results with literature. Use statistical tools like ANOVA to identify outliers and systematic errors .
Q. What steps ensure ethical data collection and management in studies involving Erio chromeblack?
Methodological Answer: Develop a data management plan (DMP) outlining storage, sharing, and retention protocols. Use encrypted databases for sensitive data and adhere to institutional review board (IRB) guidelines .
Advanced Research Questions
Q. How can researchers optimize the synthesis of Erio chromeblack derivatives while minimizing side-product formation?
Methodological Answer: Apply response surface methodology (RSM) to model reaction pathways. Use gas chromatography (GC) or LC-MS to monitor intermediates and adjust kinetic parameters iteratively .
Q. What strategies resolve contradictions in spectral data interpretation for Erio chromeblack degradation products?
Methodological Answer: Perform tandem MS (MS/MS) fragmentation analysis and compare with computational simulations (e.g., density functional theory). Validate findings using independent laboratories to rule out instrumental bias .
Q. How do environmental factors influence the stability of Erio chromeblack in long-term storage?
Methodological Answer: Design accelerated stability studies under varying humidity, light, and temperature. Use Arrhenius modeling to predict shelf life and identify degradation thresholds via kinetic analysis .
Q. What multivariate approaches are suitable for analyzing Erio chromeblack’s interactions with biological macromolecules?
Methodological Answer: Combine isothermal titration calorimetry (ITC) with molecular docking simulations. Apply principal component analysis (PCA) to decouple thermodynamic variables and identify dominant interaction forces .
Q. How can researchers address reproducibility challenges in Erio chromeblack’s catalytic applications across different laboratories?
Methodological Answer: Establish a standardized protocol with detailed metadata (e.g., equipment calibration logs, reagent lot numbers). Use interlaboratory studies and Cohen’s kappa coefficient to assess procedural consistency .
Key Methodological Frameworks
Data Contradiction Analysis Workflow
Identify Discrepancies : Compare datasets using Bland-Altman plots.
Isolate Variables : Replicate experiments under identical conditions.
Statistical Validation : Apply t-tests or chi-square to confirm significance.
Peer Review : Submit findings for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
